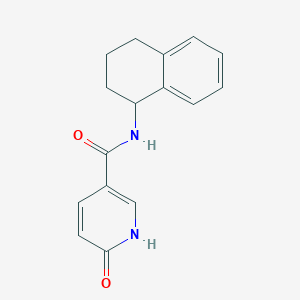

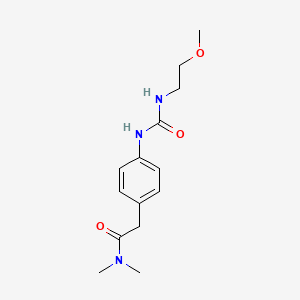

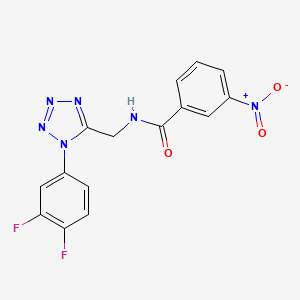

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" involves multi-component reactions, often utilizing base catalysis in aqueous environments. For instance, compounds with similar structural frameworks are synthesized through three-component reactions involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These synthesis approaches are characterized by their efficiency and the use of water as a solvent, highlighting the interest in environmentally benign reactions (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" and their derivatives is often elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall three-dimensional structure, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of this compound class involves various reactions under both thermal and sono-thermal conditions. For example, the dehydrogenation of tetrahydropyrimidines to dihydropyrimidines using tetrabutylammonium peroxydisulfate as an oxidizing agent showcases the influence of substituents on the heterocyclic ring and the reaction's sensitivity to experimental conditions (Memarian & Soleymani, 2011).

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions occur under oxidative carbonylation conditions, producing compounds in satisfactory yields. Such derivatives are formed via anti and syn 5-exo-dig cyclization modes and can be selectively obtained through higher temperature reactions or acid treatment involving unusual rearrangement. This process highlights the compound's versatility in synthesizing various heterocyclic derivatives with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Enamides Synthesis from Ketones

The synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide demonstrates the transformation of ketones into enamides, highlighting another avenue of research for this compound's derivatives. The process involves the use of hydroxylamine hydrochloride and a-tetralone, showcasing the compound's role in the preparation of enamides, which are valuable in synthesizing enantiometrically pure amines and chiral amines (Zhao et al., 2011).

Fluorescence Properties

The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water leads to the formation of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This transformation underlines the potential use of the compound's derivatives in developing fluorescent materials with applications in imaging and sensing technologies (Ershov et al., 2015).

Ultrasound-Assisted Dehydrogenation

The dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to dihydropyridine derivatives using ultrasound suggests a novel method for chemical transformations. This method showcases the compound's derivatives' adaptability to innovative reaction conditions, potentially leading to more efficient and sustainable chemical processes (Memarian & Soleymani, 2011).

Modification by Radical Substitution

The modification of pyridine-3-carboxamide derivatives by alkyl radicals to produce mono-, di-, and tri-alkylated products underscores the compound's chemical flexibility. This research points to the potential for creating a wide range of derivatives through radical substitution, opening doors for novel compounds with varied applications in chemical synthesis and pharmaceutical development (Tada & Yokoi, 1989).

properties

IUPAC Name |

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15-9-8-12(10-17-15)16(20)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXNUNTKSPKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

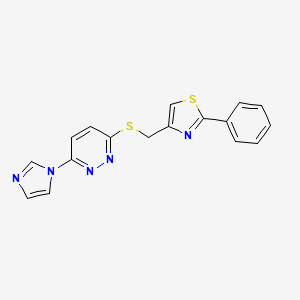

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

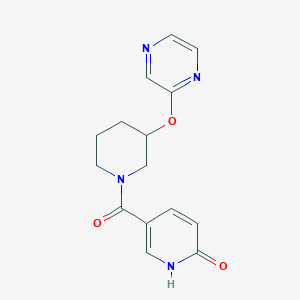

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

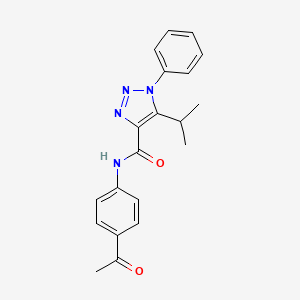

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)